molecular formula C28H29N3O2 B1679751 PG 01 CAS No. 853138-65-5

PG 01

カタログ番号: B1679751
CAS番号: 853138-65-5
分子量: 439.5 g/mol
InChIキー: PQAYCXMQTUEDRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェニルグリシン-01は、2-アミノ-2-フェニル酢酸としても知られており、C₆H₅CH(NH₂)CO₂Hの化学式を持つ有機化合物です。これは、メチル基の代わりにフェニル基を持つアラニンに関連する非タンパク質性αアミノ酸です。この化合物は白色固体であり、いくつかの生物学的活性を示します .

準備方法

合成経路と反応条件

フェニルグリシン-01は、いくつかの方法で合成できます。

工業的生産方法

フェニルグリシン-01の工業的生産は、一般的に、その高い収率と費用対効果からシュトレーカー合成を使用しています。このプロセスには、以下のステップが含まれます。

化学反応の分析

反応の種類

フェニルグリシン-01は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

フェニルグリシン-01は、科学研究において数多くの用途があります。

作用機序

フェニルグリシン-01は、さまざまなメカニズムを通じてその効果を発揮します。

類似化合物の比較

フェニルグリシン-01は、4-ヒドロキシフェニルグリシンや3,5-ジヒドロキシフェニルグリシンなどの他のフェニルグリシンと類似しています。これは、その特定の構造と特性によりユニークです。

類似化合物

類似化合物との比較

生物活性

PG 01, also known as PG201, is a botanical formulation recognized for its therapeutic potential, particularly in treating inflammatory conditions and autoimmune diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and the active constituents responsible for its effects.

Overview of Biological Activity

Biological activity refers to the specific ability of a compound to induce a defined biological effect. For this compound, this includes anti-inflammatory properties and immunomodulatory effects. The assessment of biological activity typically involves various assay methods such as cell culture-based assays, animal models, and biochemical assays .

Research indicates that this compound exerts its effects primarily through the modulation of immune responses. Key findings include:

  • T Cell Modulation : In an experimental autoimmune encephalomyelitis (EAE) mouse model, this compound treatment resulted in decreased activation of effector T cells (CD4 T-bet and CD4 RORγt), leading to reduced production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) .
  • Inhibition of Nitric Oxide Production : this compound constituents demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages, with IC50 values indicating potent activity .

Active Constituents

This compound is a multi-component formulation containing various bioactive compounds. Notable constituents include:

Compound NameActivityIC50 (μM)
CoumarinInhibitory on NO production60
DemethylsuberosinInhibitory on PGE2 production9.42
Ethyl caffeateMost potent NO inhibitor8.25
Chikusetsusaponin IVaHigh inhibitory effect on PGE27.51

These compounds contribute to the overall anti-inflammatory effects observed with this compound .

Case Studies

  • Efficacy in Osteoarthritis : A randomized controlled trial compared this compound with celecoxib in patients with symptomatic knee osteoarthritis. Results indicated that this compound was non-inferior to celecoxib in terms of efficacy and safety, highlighting its potential as an alternative treatment option .
  • Multiple Sclerosis Treatment : In the context of multiple sclerosis, this compound showed promise by delaying disease onset and improving clinical symptoms in EAE models through immunomodulation .

Research Findings

Extensive studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Various assays have demonstrated the ability of this compound to modulate immune responses at the cellular level, including T cell differentiation and cytokine production.
  • In Vivo Studies : Animal models have provided evidence for the therapeutic potential of this compound in inflammatory diseases, showing significant reductions in disease severity and inflammatory markers.

特性

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAYCXMQTUEDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405650
Record name Phenylglycine-01
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853138-65-5
Record name Phenylglycine-01
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PG-01
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PG 01
Reactant of Route 2
Reactant of Route 2
PG 01
Reactant of Route 3
Reactant of Route 3
PG 01
Reactant of Route 4
Reactant of Route 4
PG 01
Reactant of Route 5
Reactant of Route 5
PG 01
Reactant of Route 6
Reactant of Route 6
PG 01

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。